REACTION_CXSMILES
|
[CH3:1][C:2]1[C:10]([C:11]([F:14])([F:13])[F:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(=O)(=O)(O)O.[OH-].[Na+].[CH3:22]O>>[CH3:1][C:2]1[C:10]([C:11]([F:12])([F:13])[F:14])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH3:22])=[O:5] |f:2.3|
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Name
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|
Quantity
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30 g
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Type
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reactant
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Smiles
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CC1=C(C(=O)O)C=CC=C1C(F)(F)F
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Name
|
|
Quantity
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8.22 mL
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Type
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reactant
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Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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155 mL
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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101 mL
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Type
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reactant
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Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
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75 °C
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Type
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CUSTOM
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Details
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stir bar
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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To a 500 mL round bottom equipped with an Airflux Condenser
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Type
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CUSTOM
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Details
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The reaction was then fitted with the condenser
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Type
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TEMPERATURE
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Details
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The reaction was cooled back to room temperature
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Type
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EXTRACTION
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Details
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The solution was then extracted with 3×300 mL Et2O
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Type
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DRY_WITH_MATERIAL
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Details
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the organic layer dried over magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated to an oil, which
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Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)OC)C=CC=C1C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 129 mmol | |
AMOUNT: MASS | 28.25 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |